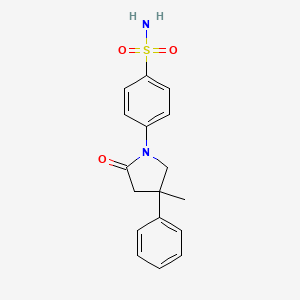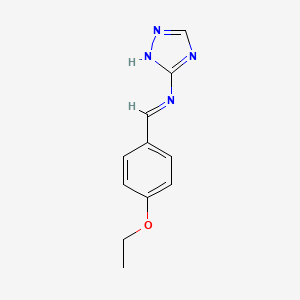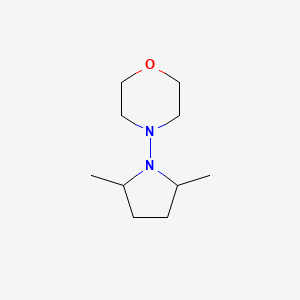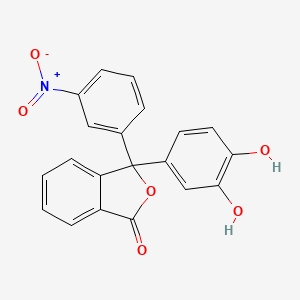
3-(3,4-Dihydroxyphenyl)-3-(3-nitrophenyl)-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dihydroxyphenyl)-3-(3-nitrophenyl)isobenzofuran-1(3H)-one: is a synthetic organic compound that features both dihydroxyphenyl and nitrophenyl groups attached to an isobenzofuranone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-3-(3-nitrophenyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the isobenzofuranone core: This can be achieved through cyclization reactions involving phthalic anhydride and appropriate phenolic compounds.
Introduction of the dihydroxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Introduction of the nitrophenyl group: This can be done through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dihydroxyphenyl)-3-(3-nitrophenyl)isobenzofuran-1(3H)-one: can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to quinones.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: Both the dihydroxyphenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3,4-Dihydroxyphenyl)-3-(3-nitrophenyl)isobenzofuran-1(3H)-one:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for compounds targeting oxidative stress or nitroaromatic compounds.
Industry: Use in the synthesis of advanced materials or as intermediates in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-3-(3-nitrophenyl)isobenzofuran-1(3H)-one would depend on its specific application. For example:
In biological systems: It might interact with enzymes or receptors, influencing metabolic pathways or signaling cascades.
In chemical reactions: It could act as a nucleophile or electrophile, participating in various organic transformations.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dihydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one: Lacks the nitro group, potentially altering its reactivity and applications.
3-(3,4-Dihydroxyphenyl)-3-(4-nitrophenyl)isobenzofuran-1(3H)-one: Similar structure but with the nitro group in a different position, which could affect its chemical properties and biological activity.
Uniqueness
3-(3,4-Dihydroxyphenyl)-3-(3-nitrophenyl)isobenzofuran-1(3H)-one:
Propiedades
Número CAS |
92687-69-9 |
|---|---|
Fórmula molecular |
C20H13NO6 |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
3-(3,4-dihydroxyphenyl)-3-(3-nitrophenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13NO6/c22-17-9-8-13(11-18(17)23)20(12-4-3-5-14(10-12)21(25)26)16-7-2-1-6-15(16)19(24)27-20/h1-11,22-23H |
Clave InChI |
KBWVDVLEVBYAEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


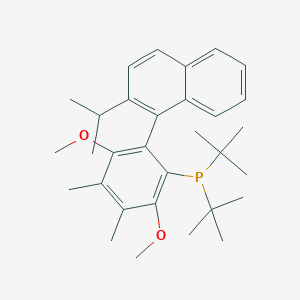
![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
![2-(Aminomethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12879178.png)
![7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B12879186.png)
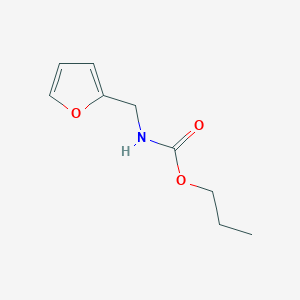
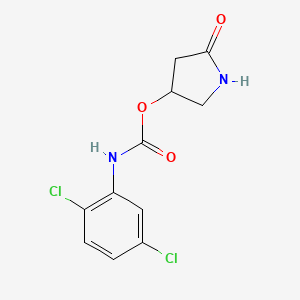
![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate](/img/structure/B12879216.png)
![1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12879227.png)
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)
